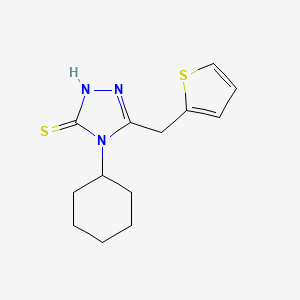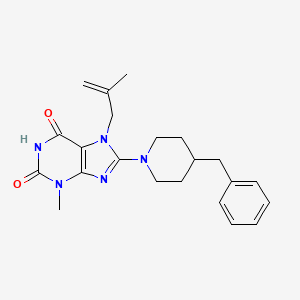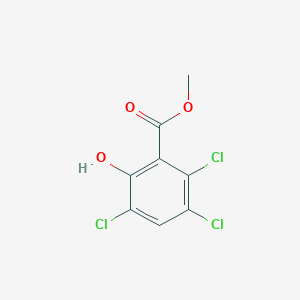![molecular formula C15H17N3O2 B2702119 N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide CAS No. 1645542-89-7](/img/structure/B2702119.png)
N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide” is a chemical compound. It is a derivative of benzamide .
Synthesis Analysis
The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .Chemical Reactions Analysis
The chemical reactivity of similar compounds, such as N-cyanoacetamides, is well-documented . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide analogues have been investigated for their antimicrobial properties. For example, derivatives of distamycin, which include modifications to enhance lipophilicity, have shown significant antimicrobial activity against key organisms such as MRSA and Candida albicans. These compounds demonstrate low toxicity towards mammalian cell lines, highlighting their potential as therapeutic agents (A. Khalaf et al., 2004).
Synthesis and Characterization
Efforts have been made to synthesize novel compounds with the structure of this compound and to evaluate their chemical and biological properties. For instance, the operationally simple synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent illustrates the innovative approaches to amide bond formation, a process relevant for the synthesis of compounds with similar structures (Jonathan M. Withey & Andrea Bajic, 2015).
DNA Interaction and Cellular Processes
Compounds structurally related to this compound have been utilized to study DNA interactions and the impact on cellular processes. For instance, 3-Aminobenzamide, an inhibitor of poly(ADP-ribose) synthetase, has been used to investigate the role of protein ribosylation in DNA repair mechanisms. This research sheds light on the broader implications of such compounds in understanding and potentially treating conditions associated with DNA damage (J. Cleaver, K. Milam, & W. Morgan, 1985).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-[(1-cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-5-2-3-6-12(11)14(20)17-9-13(19)18-15(10-16)7-4-8-15/h2-3,5-6H,4,7-9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBDUYWWFARDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NC2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2702042.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2702045.png)





![N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2702056.png)
![2-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2702057.png)